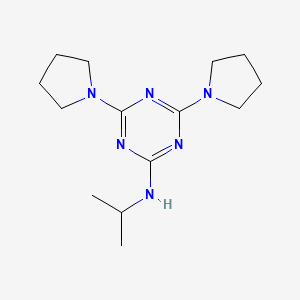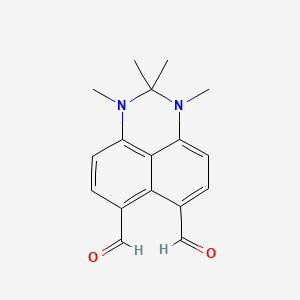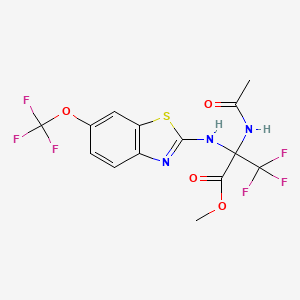![molecular formula C21H27N5O4S B11093519 1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine](/img/structure/B11093519.png)
1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine is a complex organic compound featuring a piperazine ring substituted with a nitrophenyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine typically involves multi-step organic reactions. One common route includes:
Sulfonylation: The attachment of the phenylsulfonyl group to the piperazine ring, often using sulfonyl chlorides in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the nitrophenyl and phenylsulfonyl substituted piperazine under conditions that may include catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for nitration and sulfonylation steps, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reducers like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Oxidation: The phenylsulfonyl group can be oxidized further under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, tin(II) chloride.
Substitution: Alkyl halides, bases like sodium hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted piperazine derivatives.
Oxidation: Further oxidation of the sulfonyl group to sulfonic acids.
Scientific Research Applications
1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine has several research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: Used in studies to understand the binding mechanisms and effects on cellular pathways.
Pharmacology: Evaluated for its pharmacokinetics and pharmacodynamics properties.
Industrial Applications: Potential use in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The nitro and sulfonyl groups play crucial roles in binding affinity and specificity, modulating receptor activity and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}morpholine: Contains a morpholine ring.
Uniqueness
1-Methyl-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C21H27N5O4S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitrophenyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H27N5O4S/c1-22-9-11-24(12-10-22)21-17-18(7-8-20(21)26(27)28)23-13-15-25(16-14-23)31(29,30)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3 |
InChI Key |
IHEUTERGJCQAHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzamide](/img/structure/B11093440.png)
![N-cyclohexyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B11093444.png)
![N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide](/img/structure/B11093450.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B11093475.png)
![5-benzyl-9,14-bis(4-chlorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11093480.png)
![3'-(4-bromophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11093486.png)


![3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide](/img/structure/B11093498.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11093506.png)
![2-[(2-Nitro-benzenesulfonyl)-phenyl-amino]-N-pyridin-3-yl-acetamide](/img/structure/B11093509.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093517.png)
![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093522.png)
